Tolfenamic Acid-d4

Beschreibung

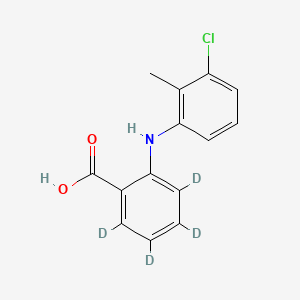

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNLOUZAIOMLT-IKMBEDGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Tolfenamic Acid-d4 and its primary use in research?

For Immediate Release

This technical guide provides an in-depth overview of Tolfenamic Acid-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic Acid. Primarily utilized as an internal standard in analytical and pharmacokinetic research, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the compound's properties, its principal application in bioanalysis, experimental protocols for its use, and the relevant biological pathways of its non-deuterated counterpart.

Core Concepts: Understanding Tolfenamic Acid-d4

Tolfenamic Acid-d4 is a stable isotope-labeled version of Tolfenamic Acid, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Tolfenamic Acid but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug in mass spectrometry analysis.

Its primary and critical role in research is to serve as an internal standard for the accurate quantification of Tolfenamic Acid in complex biological matrices such as plasma, serum, and tissue samples.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision of the analytical method.[2][3]

Physicochemical and Analytical Properties

A summary of the key physicochemical and analytical properties of Tolfenamic Acid-d4 and its parent compound, Tolfenamic Acid, is presented below.

| Property | Tolfenamic Acid-d4 | Tolfenamic Acid |

| Chemical Name | 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid-d4 | 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid |

| CAS Number | 1246820-82-5 | 13710-19-5 |

| Molecular Formula | C₁₄H₈D₄ClNO₂ | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 265.73 g/mol | 261.71 g/mol |

| Precursor Ion (m/z) | 264.1 | 260.0 |

| Product Ion (m/z) | 219.1 | 216.0[4] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

Note: The precursor and product ions for Tolfenamic Acid-d4 are inferred from the values of Tolfenamic Acid, with an expected mass shift of +4 Da due to the four deuterium atoms. These values should be experimentally confirmed.

Primary Research Application: Bioanalytical Quantification

The central use of Tolfenamic Acid-d4 is in pharmacokinetic studies of Tolfenamic Acid. A detailed experimental protocol for the quantification of a similar NSAID, Mefenamic Acid, using its deuterated internal standard is presented here as a representative method. This protocol can be adapted for Tolfenamic Acid and Tolfenamic Acid-d4.

Experimental Protocol: Quantification of Tolfenamic Acid in Plasma

This protocol is adapted from a validated LC-MS/MS method for Mefenamic Acid using Mefenamic Acid-d4 as an internal standard.[5]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of a working solution of Tolfenamic Acid-d4 (e.g., 100 ng/mL in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | BDS Hypersil C8 (3 µm, 100 x 4.6 mm) |

| Mobile Phase | 2 mM Ammonium Formate (with 0.1% Formic Acid) : Acetonitrile (30:70, v/v) |

| Flow Rate | 0.8 mL/min (Isocratic) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temperature | 4°C |

| Run Time | ~3.5 minutes |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Tolfenamic Acid: 260.0 → 216.0Tolfenamic Acid-d4: 264.1 → 219.1 |

| Curtain Gas | Optimized for the specific instrument |

| Collision Energy | Optimized for the specific instrument |

| IonSpray Voltage | Optimized for the specific instrument |

Mechanism of Action of Tolfenamic Acid: Relevant Signaling Pathways

Understanding the mechanism of action of Tolfenamic Acid provides context for its therapeutic effects and the importance of its accurate quantification in research. Tolfenamic acid, like other NSAIDs, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[6] Additionally, it has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[7][8][9]

COX Inhibition Pathway

NF-κB Signaling Pathway Inhibition

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Tolfenamic Acid in a biological sample using Tolfenamic Acid-d4 as an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Apoptotic Effect of Tolfenamic Acid in KB Human Oral Cancer Cells: Possible Involvement of the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Tolfenamic Acid-d4 as an Internal Standard in Mass Spectrometry: A Technical Guide

This in-depth technical guide explores the core mechanism and application of Tolfenamic Acid-d4 as an internal standard in mass spectrometry for the quantitative analysis of Tolfenamic Acid. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Tolfenamic Acid and the Role of Internal Standards

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. Accurate quantification of Tolfenamic Acid in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

In liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise quantification. An ideal internal standard should mimic the analyte's chemical and physical properties throughout the entire analytical process, including sample preparation, chromatography, and ionization. Stable isotope-labeled internal standards, such as Tolfenamic Acid-d4, are considered the gold standard for LC-MS/MS-based quantification due to their near-identical properties to the unlabeled analyte.

The Mechanism of Tolfenamic Acid-d4 as an Internal Standard

Tolfenamic Acid-d4 is a deuterated analog of Tolfenamic Acid, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium atoms.[1] This isotopic substitution results in a molecule with a higher molecular weight but with chemical and physical properties that are nearly identical to the unlabeled Tolfenamic Acid.

The core principle behind using Tolfenamic Acid-d4 as an internal standard lies in its ability to co-elute with Tolfenamic Acid during liquid chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. By adding a known concentration of Tolfenamic Acid-d4 to the sample at the beginning of the workflow, any variations or losses that occur during sample preparation, injection, and ionization will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, allowing for accurate quantification of the analyte even in the presence of matrix effects such as ion suppression or enhancement.

Quantitative Data

The following tables summarize the key quantitative data for Tolfenamic Acid and its deuterated internal standard, Tolfenamic Acid-d4.

Table 1: Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Tolfenamic Acid | C₁₄H₁₂ClNO₂ | 261.70[2] |

| Tolfenamic Acid-d4 | C₁₄H₈D₄ClNO₂ | 265.73[1] |

Table 2: Mass Spectrometry Parameters (Negative Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |

| Tolfenamic Acid | 261.0 | 216.0, 180.0 | The transition 261.0 > 216.0 is commonly used for quantification.[3] |

| Tolfenamic Acid-d4 | 265.0 | 220.0, 184.0 | Product ions are inferred based on the fragmentation of Tolfenamic Acid and the position of deuterium labels. The fragmentation likely involves the loss of the carboxyl group followed by the loss of a chlorine atom. |

Table 3: Chromatographic and Performance Data

| Parameter | Tolfenamic Acid | Tolfenamic Acid-d4 | Reference |

| Retention Time (min) | ~2.28 | ~2.29 | Based on data for the structurally similar mefenamic acid and its d4 analog, demonstrating co-elution.[4] |

| Limit of Quantification (LOQ) | 10.0 µg/kg in bovine milk | - | [3] |

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of Tolfenamic Acid in a biological matrix (e.g., plasma) using Tolfenamic Acid-d4 as an internal standard. This protocol is a synthesis of commonly employed techniques in the field.

Sample Preparation (Protein Precipitation)

-

Spiking: To 100 µL of the plasma sample, add a known amount of Tolfenamic Acid-d4 working solution (e.g., 10 µL of a 1 µg/mL solution).

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate the proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM):

-

Tolfenamic Acid: Precursor ion m/z 261.0, product ion m/z 216.0.

-

Tolfenamic Acid-d4: Precursor ion m/z 265.0, product ion m/z 220.0 (inferred).

-

-

Gas Temperatures and Flow Rates: Optimize according to the specific instrument manufacturer's recommendations.

-

Collision Energy: Optimize for each MRM transition to achieve the highest signal intensity.

Mandatory Visualizations

Signaling Pathway of Tolfenamic Acid

Caption: Mechanism of action of Tolfenamic Acid via COX inhibition.

Experimental Workflow

References

A Technical Guide to Tolfenamic Acid-d4: Commercial Availability, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tolfenamic Acid-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic Acid. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial suppliers, availability, and key experimental applications. Tolfenamic Acid-d4 is primarily utilized as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Tolfenamic Acid in biological samples.[1][2] Beyond its role as an internal standard, the unlabelled Tolfenamic Acid has demonstrated significant anti-cancer properties, which will also be explored through detailed experimental protocols and signaling pathway diagrams.

Commercial Suppliers and Availability of Tolfenamic Acid-d4

Tolfenamic Acid-d4 is readily available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following tables summarize the key information for sourcing this compound.

Table 1: Commercial Supplier Information for Tolfenamic Acid-d4

| Supplier | Product Name | Catalog Number | CAS Number |

| Cayman Chemical | Tolfenamic Acid-d4 | 10008544 | 1246820-82-5 |

| C/D/N Isotopes | Tolfenamic-d4 Acid (benzoic-3,4,5,6-d4) | D-7725 | 1246820-82-5 |

| MedChemExpress | Tolfenamic acid-d4 | HY-14619S | 1246820-82-5 |

| LGC Standards | Tolfenamic-d4 Acid (benzoic-3,4,5,6-d4) | TRC-T544752-10MG | 1246820-82-5 |

| Veeprho | Tolfenamic Acid-D4 | VPH-IMP-1341 | 1246820-82-5 |

| Axios Research | Tolfenamic Acid-d4 | AR-T02530 | 1246820-82-5 |

| VIVAN Life Sciences | Tolfenamic Acid-d4 | VLCS-01574 | 1246820-82-5 |

| Pharmaffiliates | Tolfenamic Acid-d4 | PA STI 083620 | 1246820-82-5 |

| GlpBio | Tolfenamic Acid-d4 | GC45965 | 1246820-82-5 |

| Fisher Scientific | Tolfenamic-d4 Acid (benzoic-3,4,5,6-d4), CDN | NC1310863 | 1246820-82-5 |

Table 2: Product Specifications for Tolfenamic Acid-d4

| Supplier | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Standard Unit Sizes | Price (USD) |

| Cayman Chemical | C₁₄H₈D₄ClNO₂ | 265.7 | ≥99% deuterated forms (d1-d4) | 1 mg, 5 mg, 10 mg | Request Quote |

| C/D/N Isotopes | C₁₄H₈D₄ClNO₂ | 265.73 | 98 atom % D | 5 mg, 10 mg | $242 (5mg), $404 (10mg)[3] |

| MedChemExpress | C₁₄H₈D₄ClNO₂ | 265.73 | Not Specified | 1 mg, 5 mg, 10 mg | Request Quote |

| LGC Standards | C₁₄D₄H₈ClNO₂ | 265.728 | Not Specified | 10 mg | Request Quote |

| Veeprho | C₁₄H₈D₄ClNO₂ | 265.73 | Not Specified | Not Specified | Request Quote |

| Axios Research | C₁₄H₈ClNO₂D₄ | 265.73 | Not Specified | Not Specified | Request Quote |

| VIVAN Life Sciences | C₁₄H₈D₄ClNO₂ | 265.73 | Not Specified | Not Specified | Request Quote |

| Pharmaffiliates | C₁₄H₈D₄ClNO₂ | 265.73 | Not Specified | Not Specified | Request Quote |

| GlpBio | C₁₄H₈D₄ClNO₂ | 265.73 | Not Specified | 1 mg, 5 mg, 10 mg | Request Quote |

| Fisher Scientific | C₁₄H₈D₄ClNO₂ | Not Specified | Not Specified | 5 mg | Request Quote |

Core Mechanism of Action of Tolfenamic Acid

Tolfenamic acid exerts its biological effects through multiple mechanisms, primarily as a non-steroidal anti-inflammatory drug (NSAID). Its anti-cancer properties, however, appear to stem from both COX-dependent and independent pathways.

Tolfenamic acid is a known inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] It shows a preferential inhibition of COX-2 over COX-1.[5][6] The IC50 value for COX-2 inhibition in LPS-treated canine DH82 monocyte/macrophage cells is 3.53 µg/mL, while the IC50 for COX-1 is greater than 51.2 µg/ml.[5]

A significant aspect of Tolfenamic Acid's anti-cancer activity is its ability to induce the degradation of Specificity protein (Sp) transcription factors, namely Sp1, Sp3, and Sp4.[7][8] These transcription factors are overexpressed in many cancers and regulate the expression of genes involved in cell proliferation, angiogenesis, and apoptosis.[7][8]

Tolfenamic acid has also been shown to suppress the activation of NF-κB, a key transcription factor in inflammatory responses and cancer development.[9] It can inhibit the degradation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving Tolfenamic Acid, compiled from various research publications.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effect of Tolfenamic Acid on MDA-MB-231 breast cancer cells.[10]

-

Cell Seeding: Seed 5 x 10⁴ MDA-MB-231 cells per well in a 12-well plate.

-

Treatment: After 24 hours, treat the cells with varying concentrations of Tolfenamic Acid (e.g., 0, 50, 100 µM) and incubate for 48 hours.

-

MTT Addition: Wash the cells twice with phosphate-buffered saline (PBS). Add 500 µL of MTT solution (1 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 1 mL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis and can be adapted for use with Tolfenamic Acid-treated cells.

-

Cell Treatment: Treat cells with the desired concentrations of Tolfenamic Acid for the specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Sp Proteins

This protocol is based on a study investigating the effect of Tolfenamic Acid on Sp protein degradation in pancreatic cancer cells.[7]

-

Cell Lysis: Treat cells with Tolfenamic Acid (e.g., 50 µM) for 48 hours. Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Sp1, Sp3, Sp4, and a loading control (e.g., β-actin or β-tubulin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from a study that established an in vitro assay to determine the differential suppressive activity of NSAIDs on COX-1 and COX-2.[11]

-

Cell Culture: Use a canine monocyte/macrophage cell line (e.g., DH82) that constitutively expresses COX-1. For the COX-2 assay, induce COX-2 expression by incubating the cells with lipopolysaccharide (LPS).

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of Tolfenamic Acid in serum-free medium for 30 minutes.

-

Arachidonic Acid Addition: Add arachidonic acid to a final concentration of 30 µM and incubate for another 30 minutes.

-

PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of Prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 from the dose-response curves.

Conclusion

Tolfenamic Acid-d4 is a critical tool for researchers requiring a reliable internal standard for the quantification of Tolfenamic Acid. Its commercial availability from a range of suppliers ensures accessibility for the scientific community. Furthermore, the extensive body of research on the unlabeled Tolfenamic Acid provides a strong foundation for investigating its anti-cancer properties. The detailed experimental protocols and an understanding of its molecular mechanisms, as outlined in this guide, will aid researchers in designing and executing robust studies to further explore the therapeutic potential of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptotic effect of tolfenamic acid on MDA-MB-231 breast cancer cells and xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Tolfenamic Acid-d4 - Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and key applications of Tolfenamic Acid-d4. The following sections detail its physicochemical properties, safety protocols, and experimental methodologies, designed to support researchers in their laboratory work.

Chemical and Physical Properties

Tolfenamic Acid-d4 is the deuterated form of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). It is primarily utilized as an internal standard for the quantification of Tolfenamic Acid in various biological matrices using mass spectrometry techniques.[1][2]

| Property | Value | Reference |

| Chemical Name | 2-[(3-chloro-2-methylphenyl)amino]-benzoic acid-d4 | [1] |

| Synonyms | 2-[(3-chloro-2-methylphenyl)amino]-3,4,5,6-tetradeuteriobenzoic acid | [1] |

| CAS Number | 1246820-82-5 | [1][2] |

| Molecular Formula | C₁₄H₈D₄ClNO₂ | [1][2] |

| Molecular Weight | 265.73 g/mol | [2] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Melting Point | 214.31°C (for non-deuterated form) | [3] |

Safety and Handling

Tolfenamic Acid-d4 should be handled with care in a laboratory setting. While specific toxicity data for the deuterated form is limited, the safety precautions for the parent compound, Tolfenamic Acid, should be strictly followed.

Hazard Identification

The substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it as a potentially hazardous substance.

NFPA Ratings (Scale 0-4):

-

Health: 0

-

Fire: 0

-

Reactivity: 0

HMIS Ratings (Scale 0-4):

-

Health: 0

-

Fire: 0

-

Reactivity: 0

First-Aid Measures

-

After Inhalation: Supply fresh air. Consult a doctor in case of complaints.

-

After Skin Contact: Generally, the product does not irritate the skin. Wash with soap and water.

-

After Eye Contact: Rinse opened eye for several minutes under running water.

-

After Swallowing: If symptoms persist, consult a doctor.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Not required under normal use. If dust is generated, use a NIOSH-approved respirator.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and breathing dust.

-

Environmental Precautions: Do not allow to enter sewers or surface water.

-

Methods for Cleaning Up: Pick up mechanically and dispose of in a suitable container.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of Tolfenamic Acid-d4.

| Condition | Recommendation |

| Storage Temperature | Store at -20°C for long-term stability.[1] |

| Shipping Temperature | Shipped at room temperature in the continental US; may vary elsewhere. |

| Stability | Stable for at least 4 years when stored at -20°C.[1] Stock solutions in organic solvents should be stored at -80°C and are stable for up to 6 months.[4] Aqueous solutions are not recommended for storage for more than one day.[5] |

| Light Sensitivity | Tolfenamic acid is a photosensitive drug known to degrade on exposure to UV/sunlight.[6] It should be stored in a light-protected container. |

Solubility Data

The solubility of the non-deuterated Tolfenamic Acid is provided below and is expected to be a good indicator for the deuterated form.

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (382.12 mM)[7] |

| Dimethylformamide (DMF) | 59 mg/mL[5] |

| Ethanol | 11.5 mg/mL[5] |

| Methanol | Soluble |

| Water | Insoluble (< 0.1 mg/mL)[7] |

| PBS (pH 7.0) | ~0.05 mg/mL[5] |

| Acidic PBS | ~50 mg/mL[5] |

Experimental Protocols

Preparation of Stock Solutions

To prepare a stock solution, dissolve Tolfenamic Acid-d4 in an appropriate organic solvent such as DMSO, DMF, or ethanol.[5] Purge the solvent with an inert gas before use. For biological experiments, further dilutions can be made in aqueous buffers or isotonic saline, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.[5]

General Workflow for Quantification by LC-MS/MS

Tolfenamic Acid-d4 is an ideal internal standard for the accurate quantification of Tolfenamic Acid in biological samples. A general workflow is outlined below.

Cyclooxygenase (COX) Inhibition Assay

Tolfenamic acid is a selective inhibitor of COX-2 over COX-1.[1] A common method to determine COX activity is by measuring the oxygen consumption during the COX-catalyzed conversion of arachidonic acid to PGG2.

Protocol Outline:

-

Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

-

Inhibitor Incubation: Add Tolfenamic Acid (or the deuterated form to assess any isotopic effects) at various concentrations to the reaction mixture containing the COX enzyme and incubate.

-

Initiate Reaction: Add arachidonic acid to start the reaction.

-

Measure Activity: Monitor the rate of oxygen consumption using an oxygen electrode. The inhibition is calculated by comparing the rate in the presence of the inhibitor to the control (vehicle-treated) rate.

Signaling Pathways

The anti-cancer activity of Tolfenamic Acid is partly attributed to its ability to induce the degradation of Specificity Protein (Sp) transcription factors (Sp1, Sp3, and Sp4).[8][9] This leads to the downregulation of several Sp-regulated genes involved in cancer cell proliferation, survival, and angiogenesis.[8][9]

Tolfenamic Acid also acts as a cyclooxygenase (COX) inhibitor, with selectivity for COX-2. This is a key mechanism for its anti-inflammatory effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tolfenamic Acid-d4 - CAS - 1246820-82-5 | Axios Research [axios-research.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. glpbio.com [glpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application of Tolfenamic Acid-d4 in Veterinary Drug Residue Analysis

Introduction

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties in species such as cattle, pigs, dogs, and cats.[1][2][3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food products to ensure consumer safety. Consequently, sensitive and accurate analytical methods are imperative for monitoring tolfenamic acid residues in animal-derived products like milk and muscle tissue. Tolfenamic acid-d4, a deuterated analog of tolfenamic acid, serves as an ideal internal standard for quantification by mass spectrometry-based methods.[4] Its utility is pivotal in isotope dilution mass spectrometry, a gold-standard analytical technique that corrects for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled internal standard (e.g., Tolfenamic Acid-d4) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest (tolfenamic acid) and thus behaves similarly during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals can be used to accurately determine the concentration of the native analyte, even if some of the analyte is lost during sample processing.

Application Notes

The use of Tolfenamic Acid-d4 as an internal standard is highly recommended for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at the quantitative analysis of tolfenamic acid residues in complex veterinary matrices such as plasma, milk, and muscle tissue. The stable isotope-labeled standard ensures the highest level of accuracy and reliability by compensating for potential analyte losses during sample preparation and for signal suppression or enhancement caused by the sample matrix. This approach is particularly crucial for regulatory monitoring where precise quantification at or below the established MRLs is required.

Experimental Protocol: Quantification of Tolfenamic Acid in Bovine Milk using LC-MS/MS and Tolfenamic Acid-d4

This protocol describes a method for the extraction and quantification of tolfenamic acid in bovine milk using Tolfenamic Acid-d4 as an internal standard.

1. Materials and Reagents

-

Tolfenamic Acid analytical standard

-

Tolfenamic Acid-d4 internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water

-

Bovine milk samples (blank and test)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)

2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolfenamic Acid and Tolfenamic Acid-d4 in methanol.

-

Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare working standard solutions.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Tolfenamic Acid-d4 working standard solution with a 50:50 mixture of acetonitrile and water.

-

Calibration Curve Standards: Prepare a series of calibration standards in blank milk extract by spiking with appropriate volumes of the Tolfenamic Acid working solution to achieve concentrations ranging from 1 to 100 ng/mL. Each calibration standard should also be spiked with the internal standard spiking solution to a final concentration of 10 ng/mL.

3. Sample Preparation

-

Pipette 5 mL of milk sample into a 50 mL polypropylene centrifuge tube.

-

Add 50 µL of the 100 ng/mL Tolfenamic Acid-d4 internal standard spiking solution and vortex for 30 seconds.

-

Add 10 mL of acetonitrile to the tube.

-

Cap and vortex vigorously for 2 minutes for protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to approximately 1 mL under a gentle stream of nitrogen at 40°C.

-

Add 5 mL of water and vortex.

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the sample extract onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Tolfenamic Acid: 260.0 -> 216.0 (Quantifier), 260.0 -> 141.0 (Qualifier) |

| Tolfenamic Acid-d4: 264.0 -> 220.0 (Quantifier) | |

| Collision Energy | Optimized for each transition (typically 15-30 eV) |

| Dwell Time | 100 ms |

5. Data Analysis and Quantification

-

Identify and integrate the chromatographic peaks for both Tolfenamic Acid and Tolfenamic Acid-d4.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Tolfenamic Acid in the samples by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of the described method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 15% |

Tolfenamic Acid-d4 is an essential tool for the accurate and reliable quantification of tolfenamic acid in veterinary drug residue analysis. Its use as an internal standard in LC-MS/MS methods, as outlined in the provided protocol, allows for the mitigation of matrix effects and procedural inconsistencies, ensuring high-quality data that meets regulatory requirements. This approach is fundamental for laboratories involved in food safety and veterinary drug monitoring programs.

References

- 1. Tolfenamic Acid for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 2. Tolfenamic acid (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 3. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. caymanchem.com [caymanchem.com]

Application Note: High-Throughput Screening for Modulators of Inflammatory Pathways Using Tolfenamic Acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the modulation of transcription factors such as NF-κB and Specificity Protein 1 (Sp1).[1][2][3][4][5][6] Its deuterated analog, Tolfenamic Acid-d4, serves as an ideal internal standard for quantitative bioanalytical assays due to its similar physicochemical properties to the parent compound and its distinct mass shift, which is essential for mass spectrometry-based detection. This application note describes a high-throughput screening (HTS) workflow utilizing Tolfenamic Acid-d4 for the discovery of novel modulators of inflammatory pathways. The protocol outlined is for a cell-based assay designed to identify inhibitors of COX-2-mediated prostaglandin E2 (PGE2) production, a key process in inflammation.

Principle of the Assay

This HTS assay employs a cell line that expresses COX-2 upon stimulation, leading to the synthesis and release of PGE2. Test compounds are screened for their ability to inhibit this PGE2 production. The amount of PGE2 in the cell supernatant is quantified using a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Tolfenamic Acid-d4 is added to each sample as an internal standard to ensure accurate and precise quantification by correcting for variations in sample processing and analysis.

Materials and Reagents

-

Cell Line: Human macrophage-like cell line (e.g., U937) or other suitable cells capable of induced COX-2 expression.

-

Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Inducing Agent: Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA).

-

Test Compounds: Compound library dissolved in dimethyl sulfoxide (DMSO).

-

Reference Compound: Tolfenamic Acid.

-

Internal Standard: Tolfenamic Acid-d4 (CAS: 1246820-82-5).

-

Reagents for LC-MS/MS: Acetonitrile, Formic Acid, Water (LC-MS grade).

-

Assay Plates: 384-well cell culture plates.

-

Collection Plates: 384-well plates for sample collection.

Data Presentation

The following table summarizes representative quantitative data for Tolfenamic Acid, which can be used as a reference for assay validation and comparison of hit compounds.

| Parameter | Value | Target/Assay Condition | Reference |

| IC50 | 0.64 µM | Prostaglandin E2 Biosynthesis Inhibition (Rabbit Kidney Microsomes) | [2] |

| IC50 | 3.53 µg/mL (~13.5 µM) | COX-2 Inhibition (LPS-treated canine DH82 cells) | [7][8] |

| IC50 | >51.2 µg/mL | COX-1 Inhibition (Canine DH82 cells) | [7] |

| IC50 | 42.3 µM | Cell Proliferation Inhibition (L3.6pl pancreatic cancer cells) | [3] |

Experimental Protocols

Cell Seeding and Stimulation

-

Harvest and count cells, then resuspend in fresh culture medium to a density of 1 x 10^6 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well cell culture plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

To induce COX-2 expression, add 5 µL of the inducing agent (e.g., LPS at a final concentration of 1 µg/mL) to each well, except for the negative control wells.

-

Incubate for 18-24 hours.

Compound Addition

-

Prepare a serial dilution of the test compounds and the reference compound (Tolfenamic Acid) in DMSO.

-

Using an automated liquid handler, transfer 100 nL of the compound solutions to the corresponding wells of the assay plate. For control wells, add 100 nL of DMSO.

-

Incubate the plate for 1 hour at 37°C.

Sample Preparation for LC-MS/MS Analysis

-

Centrifuge the assay plate at 500 x g for 5 minutes.

-

Transfer 20 µL of the supernatant from each well to a new 384-well collection plate.

-

To each well of the collection plate, add 80 µL of ice-cold acetonitrile containing Tolfenamic Acid-d4 at a final concentration of 50 ng/mL. This step serves to precipitate proteins and add the internal standard.

-

Seal the plate and vortex for 5 minutes.

-

Centrifuge the plate at 2000 x g for 10 minutes to pellet the precipitated proteins.

-

The supernatant is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-throughput compatible HPLC or UPLC system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 2-3 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

PGE2: m/z 351.2 → 271.2

-

Tolfenamic Acid: m/z 260.0 → 216.0

-

Tolfenamic Acid-d4: m/z 264.0 → 220.0

-

Data Analysis

-

Quantify the peak areas for PGE2 and Tolfenamic Acid-d4.

-

Calculate the ratio of the peak area of PGE2 to the peak area of Tolfenamic Acid-d4 for each well.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control (DMSO).

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values for active compounds.

-

Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Mandatory Visualizations

Caption: High-throughput screening workflow for identifying COX-2 inhibitors.

Caption: Signaling pathways modulated by Tolfenamic Acid.

References

- 1. assay.dev [assay.dev]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Metrics for Comparing Instruments and Assays [moleculardevices.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 6. Simple Platform for Automating Decoupled LC–MS Analysis of Hydrogen/Deuterium Exchange Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A data-driven approach for the detection of internal standard outliers in targeted LC-MS/MS assays - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the limit of quantification (LOQ) for Tolfenamic Acid analysis.

Welcome to the technical support center for Tolfenamic Acid analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of quantification (LOQ) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are typical LOQ values for Tolfenamic Acid analysis with different analytical methods?

The Limit of Quantification (LOQ) for Tolfenamic Acid can vary significantly depending on the analytical instrument, the complexity of the sample matrix (e.g., plasma, milk, pharmaceutical dosage form), and the sample preparation technique. Below is a summary of LOQ values reported in various studies.

| Analytical Method | Matrix | LOQ | Reference |

| RP-HPLC | Veterinary Pharmaceutical | 2.5 µg/mL | [1] |

| HPLC | Human Plasma | 0.2 µg/mL (detection limit was 50 ng/mL) | [2] |

| HPLC | Pig Plasma | 0.1 µg/mL | [3] |

| HPLC-PDA | Bovine Muscle, Swine Muscle, Milk | 0.01 mg/kg (equivalent to 10 ng/g) | [4][5] |

| LC-MS/MS | Dairy Cow Plasma | 5 ng/mL | [6] |

| RP-HPLC | Bulk Drug/Pharmaceuticals | 13.77 µg/mL | [7] |

Q2: How can I improve the LOQ of my HPLC-UV method for Tolfenamic Acid?

Improving the LOQ in an HPLC-UV system involves optimizing several parameters related to the instrument, mobile phase, and sample preparation.

-

Wavelength Selection: Ensure you are using the wavelength of maximum absorbance (λmax) for Tolfenamic Acid. While detection is often performed around 280 nm or 289 nm, verifying the λmax on your specific instrument and in your mobile phase is crucial.[2][3][8]

-

Mobile Phase Optimization:

-

Composition: Adjust the ratio of organic solvent (typically acetonitrile) to the aqueous buffer. An optimal ratio can improve peak shape and reduce baseline noise.[2][8]

-

pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of Tolfenamic Acid, which is an acidic drug. Using a buffer, such as a phosphate buffer at pH 3, can ensure consistent retention times and sharp peaks.[9][10]

-

-

Increase Injection Volume: Injecting a larger volume of your sample can increase the signal response, but be cautious of potential peak broadening or distortion.

-

Sample Preparation: Concentrate the analyte in your final sample extract. This can be achieved by reconstituting the dried extract in a smaller volume of mobile phase after the evaporation step.[2]

-

System Maintenance: A noisy baseline is a common reason for a high LOQ. Ensure your pump is functioning correctly, the mobile phase is properly degassed, and the detector lamp is in good condition.[1]

Q3: What are the advantages of using LC-MS/MS for a lower LOQ?

For applications requiring very high sensitivity, such as pharmacokinetic studies or residue analysis in food products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

-

Superior Sensitivity: LC-MS/MS can achieve significantly lower LOQs (in the low ng/mL range) compared to HPLC-UV.[6] For instance, a validated LC-MS/MS method for Tolfenamic Acid in dairy cow plasma reported an LOQ of 5 ng/mL.[6]

-

High Selectivity: By using Multiple Reaction Monitoring (MRM), LC-MS/MS specifically monitors for a predefined precursor-to-product ion transition for Tolfenamic Acid. This minimizes interference from other compounds in the matrix, leading to a cleaner baseline and more reliable quantification at low levels.[11][12]

-

Structural Confirmation: The fragmentation pattern provides a higher degree of certainty in the identification of the analyte compared to retention time alone.[12][13]

Q4: What are the key sample preparation steps to lower the LOQ for Tolfenamic Acid in biological matrices?

Effective sample preparation is critical for removing interferences and concentrating the analyte, thereby lowering the LOQ. The choice of technique depends on the matrix.

-

Protein Precipitation (PPT): This is a simple and fast method commonly used for plasma samples. It involves adding a solvent like cold acetonitrile (often with formic acid) to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.[2][6]

-

Liquid-Liquid Extraction (LLE): LLE is used to separate the drug from matrix components based on its solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.

-

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It uses a solid sorbent (like Oasis HLB) to retain the analyte while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.[11][12] This method is particularly useful for complex matrices like muscle tissue or milk.[4][5]

Experimental Workflows & Protocols

Visualizing the workflow can help in planning experiments to improve quantification limits.

Caption: General workflow for troubleshooting and improving the Limit of Quantification (LOQ).

Protocol 1: RP-HPLC Method for Tolfenamic Acid in Plasma

This protocol is based on a validated method for the determination of Tolfenamic Acid in human plasma.[2]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., phenylbutazone).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

-

-

Chromatographic Conditions:

Protocol 2: LC-MS/MS Method for Tolfenamic Acid in Plasma

This protocol is adapted from a method used for the analysis of a similar NSAID, where Tolfenamic Acid was used as an internal standard, demonstrating its compatibility with this technique.[6]

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma, add 600 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and inject it into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid.[11]

-

Ionization: Electrospray Ionization (ESI) in negative mode.[11][12]

-

MS/MS Transition: Monitor the transition from the precursor ion [M-H]⁻ (m/z 260) to a suitable product ion (e.g., m/z 216).[11][12]

-

Expected LOQ: Approximately 5 ng/mL.[6]

-

Troubleshooting Common Issues

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. An LC-MS/MS method for the quantification of diclofenac sodium in dairy cow plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hdb.ugent.be [hdb.ugent.be]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Stability of Tolfenamic Acid-d4 in various biological samples and storage conditions.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tolfenamic Acid-d4 in various biological samples and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is Tolfenamic Acid-d4 and what is its primary use in experiments?

Tolfenamic Acid-d4 is a deuterium-labeled version of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). Its primary application is as an internal standard (IS) for the quantitative analysis of Tolfenamic Acid in biological samples using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The use of a stable isotope-labeled internal standard like Tolfenamic Acid-d4 is considered best practice as it closely mimics the behavior of the unlabeled analyte during sample preparation and analysis, helping to correct for variations and matrix effects.[4]

Q2: What are the recommended storage conditions for solid Tolfenamic Acid-d4?

For long-term storage, solid Tolfenamic Acid-d4 should be stored at -20°C, where it is stable for at least four years.[1] It can also be stored at room temperature under recommended conditions and should be re-analyzed for chemical purity after three years if stored this way.[5]

Q3: In which solvents is Tolfenamic Acid-d4 soluble?

Tolfenamic Acid-d4 is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.[1][6]

Q4: How should I prepare and store stock and working solutions of Tolfenamic Acid-d4?

Stock solutions are typically prepared in an organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL. These stock solutions should be stored at -20°C or below. Working solutions are prepared by diluting the stock solution with an appropriate solvent (often the mobile phase or a mixture of organic solvent and water) to the desired concentration for spiking into samples. A study on the non-deuterated Tolfenamic acid showed that its stock solutions in various organic solvents were stable for at least 24 hours at both room temperature (25°C) and refrigerated temperatures (2-8°C).[7] For extended storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q5: What are the expected degradation pathways for Tolfenamic Acid-d4 in biological samples?

The degradation of Tolfenamic Acid-d4 in biological samples is expected to follow the same metabolic pathways as the parent compound, Tolfenamic Acid. The primary metabolic routes in humans are hydroxylation of the methyl group and glucuronidation of the carboxylic acid group.[1] Therefore, in matrices containing active enzymes, such as liver microsomes or fresh plasma, some degree of metabolic conversion could occur. The deuterium labeling on the benzoic acid ring is generally stable and not expected to undergo exchange under typical biological pH conditions.

Stability Data Summary

The following tables summarize the expected stability of Tolfenamic Acid-d4 in various conditions based on general guidelines for bioanalytical method validation and data from its non-deuterated analog. The acceptance criterion for stability is typically that the mean concentration of the analyte at each time point is within ±15% of the nominal concentration.

Table 1: Stability of Tolfenamic Acid-d4 in Human Plasma

| Stability Test | Storage Condition | Duration | Expected Stability (% of Nominal Concentration) |

| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | 85 - 115% |

| Short-Term (Bench-Top) Stability | Room Temperature (~25°C) | 24 hours | 85 - 115% |

| Long-Term Stability | -20°C | 1 month | 85 - 115% |

| Long-Term Stability | -80°C | 6 months | 85 - 115% |

Table 2: Stability of Tolfenamic Acid-d4 Stock Solution

| Stability Test | Storage Condition | Duration | Expected Stability (% of Nominal Concentration) |

| Stock Solution Stability | Refrigerated (2-8°C) | 1 week | 90 - 110% |

| Stock Solution Stability | Frozen (-20°C) | 6 months | 90 - 110% |

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment in Human Plasma

Objective: To evaluate the stability of Tolfenamic Acid-d4 in human plasma after multiple freeze-thaw cycles.

Materials:

-

Blank human plasma (with anticoagulant, e.g., K2EDTA)

-

Tolfenamic Acid-d4 stock solution

-

Calibrators and quality control (QC) samples

-

LC-MS/MS system

Procedure:

-

Prepare low and high concentration QC samples by spiking blank human plasma with Tolfenamic Acid-d4.

-

Divide the QC samples into aliquots.

-

Analyze one set of aliquots immediately (Time 0).

-

Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.

-

Thaw the samples unassisted to room temperature.

-

Once completely thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

-

Repeat for a minimum of three cycles.

-

After the final cycle, analyze the QC samples.

-

Calculate the concentration of Tolfenamic Acid-d4 in the tested samples and compare it to the Time 0 samples.

Protocol 2: Long-Term Stability Assessment in Human Plasma

Objective: To determine the stability of Tolfenamic Acid-d4 in human plasma over an extended period when stored frozen.

Materials:

-

Blank human plasma

-

Tolfenamic Acid-d4 stock solution

-

QC samples

-

LC-MS/MS system

Procedure:

-

Prepare low and high concentration QC samples in human plasma.

-

Aliquot the samples into storage vials.

-

Analyze a set of freshly prepared QC samples (Time 0).

-

Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).

-

At predetermined time points (e.g., 1, 3, and 6 months), retrieve a set of samples from storage.

-

Thaw the samples and analyze them using a freshly prepared calibration curve.

-

Calculate the concentration of Tolfenamic Acid-d4 and compare it to the nominal concentration.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Loss of Tolfenamic Acid-d4 signal over time in processed samples (Autosampler Instability) | 1. Degradation in the autosampler vial due to temperature or light exposure. 2. Adsorption to the vial material. | 1. Ensure the autosampler is temperature-controlled (e.g., 4°C). 2. Use amber vials to protect from light. 3. Check for compatibility of the sample solvent with the vial material. 4. Re-inject a fresh aliquot to confirm if the issue is time-dependent. |

| Variable Tolfenamic Acid-d4 response across a batch | 1. Inconsistent sample preparation (e.g., pipetting errors). 2. Matrix effects (ion suppression or enhancement) that differ between samples.[4] 3. Incomplete dissolution of the internal standard after evaporation. | 1. Review and optimize the sample preparation workflow for consistency. 2. Ensure proper mixing after adding the internal standard. 3. Optimize chromatographic separation to move Tolfenamic Acid-d4 away from interfering matrix components. 4. Ensure the residue is fully reconstituted before injection. |

| Presence of unlabeled Tolfenamic Acid peak in a Tolfenamic Acid-d4 standard | 1. Isotopic impurity in the Tolfenamic Acid-d4 standard. 2. In-source fragmentation of Tolfenamic Acid-d4. 3. Back-exchange of deuterium with protons from the solvent. | 1. Check the certificate of analysis for isotopic purity. 2. Optimize mass spectrometer source conditions to minimize fragmentation. 3. Avoid highly acidic or basic conditions in the mobile phase and sample solvent if the deuterium labels are on exchangeable positions (for Tolfenamic Acid-d4, the labels on the aromatic ring are generally stable).[8] |

| Chromatographic peak for Tolfenamic Acid-d4 appears slightly earlier than for Tolfenamic Acid | Isotope effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] | This is a known phenomenon and generally does not affect quantification as long as the peak shape is good and integration is consistent. Ensure the integration parameters are appropriate for both peaks. If the separation is significant, it may indicate that the internal standard is not perfectly tracking the analyte for matrix effects. |

Visualizations

Caption: Workflow for assessing the stability of Tolfenamic Acid-d4.

Caption: Metabolic pathways of Tolfenamic Acid.

References

- 1. Pharmacokinetics of tolfenamic acid: disposition in bile, blood and urine after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eijppr.com [eijppr.com]

- 5. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flufenamic acid - Wikipedia [en.wikipedia.org]

- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Validation of a bioanalytical method for Tolfenamic Acid according to FDA/ICH guidelines.

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Validation of a Bioanalytical Method for Tolfenamic Acid in Accordance with FDA/ICH Guidelines.

This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantitative determination of Tolfenamic Acid in biological matrices. The information presented is grounded in established scientific literature and adheres to the principles outlined in the Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] This document is intended to assist in the selection and implementation of a robust and reliable bioanalytical method for Tolfenamic Acid in pharmacokinetic, toxicokinetic, and bioequivalence studies.

Comparative Analysis of Bioanalytical Methods

The selection of an appropriate bioanalytical method is critical for generating high-quality data to support regulatory submissions. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the bioanalysis of Tolfenamic Acid and other non-steroidal anti-inflammatory drugs (NSAIDs).

LC-MS/MS is often preferred for its superior sensitivity and selectivity, allowing for lower limits of quantification.[3] However, HPLC-UV can be a cost-effective and reliable alternative, particularly for studies with higher concentration ranges.

The following tables summarize the performance characteristics of a validated HPLC-UV method for Tolfenamic Acid and compare it with LC-MS/MS methods for Tolfenamic Acid and other commonly used NSAIDs such as Diclofenac, Ibuprofen, and Naproxen.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for Tolfenamic Acid

| Validation Parameter | Performance Metric |

| Linearity Range | 0.04 - 80 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Accuracy (% Bias) | Within ±5.3% to ±5.9%[4] |

| Precision (% CV) | ≤5.60% (Intra-day), ≤6.70% (Inter-day)[4] |

| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[4] |

| Recovery | 91% - 96%[4] |

Table 2: Comparative Performance of LC-MS/MS Methods for Tolfenamic Acid and Other NSAIDs

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% of Nominal) | Precision (% CV) | Recovery (%) |

| Tolfenamic Acid | 1 - 1000 (representative) | 1 (representative) | 95 - 105 (typical) | < 15 (typical) | 85 - 110[5] |

| Diclofenac | 1 - 1000[6][7] | 1[6][7] | 92.95 - 94.46[2] | < 4.4[6] | 85.8[6] |

| Ibuprofen | 50 - 5000[8] | 50[8] | 88.2 - 103.67[9] | < 5[9] | 78.4 - 80.9[9] |

| Naproxen | 100 - 10000 | 100[10] | 94.4 - 103.1[10] | < 9.4[10] | 90.0 ± 3.6[10] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility and reliability of a bioanalytical method. The following sections outline the methodologies for key experiments in the validation of a bioanalytical method for Tolfenamic Acid.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Tolfenamic Acid from plasma samples.

-

To 100 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile.[4]

-

Vortex the mixture for 35 seconds to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the sample at 12,000 x g for 12 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to an autosampler vial for analysis.

Chromatographic Conditions: HPLC-UV Method

The following are typical chromatographic conditions for the analysis of Tolfenamic Acid by HPLC-UV.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A mixture of acetonitrile and 10 mM phosphoric acid (60:40, v/v).[11]

-

Flow Rate: 1.1 mL/min.[11]

-

Detection: UV detection at 280 nm.[11]

-

Injection Volume: 20 µL.[4]

Validation of Key Bioanalytical Parameters

The validation of a bioanalytical method must demonstrate its suitability for its intended purpose. This involves assessing several key parameters as stipulated by FDA and ICH guidelines.

-

Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure that endogenous components do not interfere with the quantification of Tolfenamic Acid.

-

Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of Tolfenamic Acid. The curve should consist of a blank, a zero standard, and at least six to eight non-zero standards covering the expected concentration range.

-

Accuracy and Precision: Determine the accuracy and precision of the method by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high. For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

-

Recovery: Evaluate the extraction efficiency of the sample preparation method by comparing the analyte response from extracted samples to the response from unextracted standards.

-

Stability: Assess the stability of Tolfenamic Acid in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Visualizing the Bioanalytical Workflow

To further elucidate the process, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the bioanalytical method validation for Tolfenamic Acid.

Caption: Bioanalytical Method Validation Workflow.

Caption: Sample Preparation Workflow.

References

- 1. pubs.bcnf.ir [pubs.bcnf.ir]

- 2. ijpsonline.com [ijpsonline.com]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. theanalyticalscientist.com [theanalyticalscientist.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comparative Guide to the Quantification of Tolfenamic Acid: Evaluating Linearity, Accuracy, and Precision with Tolfenamic Acid-d4 as an Internal Standard

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of methods for the quantification of Tolfenamic Acid, with a focus on the benefits of using a stable isotope-labeled internal standard, specifically Tolfenamic Acid-d4. While direct comparative studies using Tolfenamic Acid-d4 are not extensively published, this guide draws on data from various validated methods for Tolfenamic Acid analysis to highlight the expected performance characteristics.

The use of a stable isotope-labeled internal standard, such as Tolfenamic Acid-d4 or Tolfenamic acid-13C6, is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Performance Comparison of Tolfenamic Acid Quantification Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of Tolfenamic Acid. This allows for a comparative assessment of linearity, accuracy, and precision across various techniques and internal standards.

Table 1: Linearity of Tolfenamic Acid Quantification Methods

| Method | Internal Standard | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

| HPLC-UV | Phenylbutazone | Human Plasma | 0.2–5.0 μg/mL | >0.999 | [1] |

| RP-HPLC | None | Pure Drug/Tablets | 10-100 µg/mL | 0.9987 | [2] |

| UV Spectrometry | None | Organic Solvents | 1.0–8.0 × 10⁻⁵ M | Not Reported | [3] |

| HPLC | None | Duck Plasma | 0.04–80 μg/mL | >0.998 | [4] |

| LC-MS/MS | Tolfenamic acid-13C6 | Animal Milk & Muscles | Not Specified | Linear regression model | [5] |

| HPLC | None | Plasma | 0.05–10 µg/mL | 0.9995 | [6] |

Table 2: Accuracy and Precision of Tolfenamic Acid Quantification Methods

| Method | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| HPLC-UV | Phenylbutazone | Human Plasma | Nearly 100% | <6% (within-day and between-day) | [1] |

| RP-HPLC | None | Pure Drug/Tablets | 95-105% | Not Specified | [2] |

| RP-HPLC | None | Pure Drug/Tablets | 99.39-100.80% | <1.5% | [7][8] |

| HPLC | None | Duck Plasma | >94% | Intraday: 8.32%, Interday: 7.01% | [4] |

| LC-MS/MS | Tolfenamic acid-13C6 | Animal Milk | 86.3% - 108% | <17.0% | [5] |

| LC-MS/MS | Tolfenamic acid-13C6 | Animal Muscles | 85.0% - 109% | <16.6% | [5] |

| HPLC | None | Plasma | 84.86–100.46% | <4.31% (interassay) | [6] |

Experimental Protocols

The following are generalized experimental protocols based on commonly employed methods for Tolfenamic Acid quantification.

1. LC-MS/MS Method for Tolfenamic Acid in Plasma (Adapted from multiple sources)

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of Tolfenamic Acid-d4 internal standard solution (concentration to be optimized).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tolfenamic Acid: Precursor ion > Product ion (to be determined by infusion).

-

Tolfenamic Acid-d4: Precursor ion > Product ion (to be determined by infusion).

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.

-

2. HPLC-UV Method for Tolfenamic Acid in Human Plasma (Adapted from Papadoyannis et al.) [1]

-

Sample Preparation:

-

To 100 µL of plasma, add the internal standard (phenylbutazone).

-

Deproteinize the plasma with acetonitrile.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.

Caption: Experimental workflow for Tolfenamic Acid quantification.

Caption: Principle of stable isotope dilution analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 8. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Incurred Sample Reanalysis for Tolfenamic Acid Bioanalytical Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals